2,3,4,3’,4’-Penta-O-acetylsucrose
2,3,4,3’,4’-Penta-O-acetylsucrose
Brand Name:
Vulcanchem
CAS No.:
34382-02-0
VCID:
VC0018979
InChI:
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3
SMILES:
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO
Molecular Formula:
C₂₂H₃₂O₁₆
Molecular Weight:
552.5 g/mol
2,3,4,3’,4’-Penta-O-acetylsucrose
CAS No.: 34382-02-0
Reference Standards
VCID: VC0018979
Molecular Formula: C₂₂H₃₂O₁₆
Molecular Weight: 552.5 g/mol
CAS No. | 34382-02-0 |
---|---|
Product Name | 2,3,4,3’,4’-Penta-O-acetylsucrose |
Molecular Formula | C₂₂H₃₂O₁₆ |
Molecular Weight | 552.5 g/mol |
IUPAC Name | [4,5-diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate |
Standard InChI | InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3 |
Standard InChIKey | UMOFHQSJMUINFR-UHFFFAOYSA-N |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Synonyms | 3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate; 2,3,3’,4,4’-Pentaacetatesucrose; 2,3,3’,4,4’-Penta-O-acetylsucrose; 2,3,4,3’,4’-Pentaacetylsucrose; 4-PAS; |
PubChem Compound | 118162 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume